Cas no 150412-80-9 (Gal β(1-4)Glc-β-MP)

Gal β(1-4)Glc-β-MP 化学的及び物理的性質
名前と識別子
-
- 4-Methoxyphenyl 4-O-(beta-D-Galactopyranosyl)-beta-D-glucopyranoside
- Gal beta(1-4)Glc-beta-MP
- (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 4-METHOXYPHENYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE
- Gal beta(1-4)Glc-beta-MP Galβ(1-4)Glc-β-MP
- 4-Methoxyphenyl 4-O-(β-D-Galactopyranosyl)-β-D-glucopyranoside
- Galβ(1-4)Glc-&beta
- I07-406
- -MP
- p-methoxyphenyl lactoside
- GALΒ(1-4)GLC-Β-MP
- LacMP
- Galβ(1-4)Glc-βGalβ(1-4)Glc-β4-Methoxyphenyl 4-O-β-D-Galactopyranosyl-β-D-glucopyranoside
- 4-Methoxyphenyl 4-O-(beta-D-Galactopyranosyl)-beta-D-glucopyranoside LacMP
- 4-Methoxyphenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
- beta-D-Glucopyranoside, 4-methoxyphenyl 4-O-beta-D-galactopyranosyl-
- AS-71350
- (2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- HY-W145558
- Gal
- (2S,3R,4S,5R,6R)-2-{[(2R,3S,4R,5R,6S)-4,5-DIHYDROXY-2-(HYDROXYMETHYL)-6-(4-METHOXYPHENOXY)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- PJFQMORRZLJWQE-BAGUKLQFSA-N
- T71808
- CS-0214548
- AKOS030549416
- DTXSID80466382
- A-MP
- A(1-4)Glc-
- 150412-80-9
- Gal β(1-4)Glc-β-MP
-
- MDL: MFCD11112178
- インチ: 1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
- InChIKey: PJFQMORRZLJWQE-BAGUKLQFSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])[C@@]([H])(C([H])([H])O[H])O[C@]([H])([C@@]([H])([C@@]1([H])O[H])O[H])OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 448.15800
- どういたいしつりょう: 448.15807632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 12
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.9
- トポロジー分子極性表面積: 188
じっけんとくせい
- 密度みつど: 1.585
- ふってん: 742.152°C at 760 mmHg
- フラッシュポイント: 402.639°C
- 屈折率: 1.641
- PSA: 187.76000
- LogP: -3.30190
Gal β(1-4)Glc-β-MP 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768350-1g |
-D-Glucopyranoside, 4-methoxyphenyl 4-O-D-galactopyranosyl- |
150412-80-9 | 96.0% | 1g |
$540 | 2023-05-18 | |
Cooke Chemical | M2759235-250mg |
Galβ(1-4)Glc-β-MP |
150412-80-9 | ≥96%(HPLC) | 250mg |
RMB 187.20 | 2023-09-07 | |
Biosynth | OM08847-1000 mg |
4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside |
150412-80-9 | 1g |
$304.92 | 2023-01-03 | ||
Ambeed | A369609-1g |
(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
150412-80-9 | 96% | 1g |
$210.0 | 2024-04-23 | |
Aaron | AR001NA8-1g |
β-D-Glucopyranoside, 4-methoxyphenyl 4-O-β-D-galactopyranosyl- |
150412-80-9 | 96% | 1g |
$120.00 | 2025-01-21 | |
eNovation Chemicals LLC | D768350-250mg |
ß-D-Glucopyranoside, 4-methoxyphenyl 4-O-ß-D-galactopyranosyl- |
150412-80-9 | 96.0% | 250mg |
$85 | 2024-06-07 | |
Aaron | AR001NA8-250mg |
β-D-Glucopyranoside, 4-methoxyphenyl 4-O-β-D-galactopyranosyl- |
150412-80-9 | 96% | 250mg |
$32.00 | 2025-01-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1805-1G |
Galβ(1-4)Glc-β-MP |
150412-80-9 | >96.0%(HPLC)(qNMR) | 1g |
¥685.00 | 2024-04-17 | |
TRC | G596635-200mg |
Gal β(1-4)Glc-β-MP |
150412-80-9 | 200mg |
$ 135.00 | 2022-06-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G863433-250mg |
Galβ(1-4)Glc-β-MP |
150412-80-9 | ≥96%(HPLC) | 250mg |
¥210.60 | 2022-01-14 |
Gal β(1-4)Glc-β-MP 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
Gal β(1-4)Glc-β-MPに関する追加情報
Recent Advances in the Study of Gal β(1-4)Glc-β-MP and Compound 150412-80-9: Implications for Glycobiology and Therapeutic Development
The compound with the CAS number 150412-80-9 and the product Gal β(1-4)Glc-β-MP have recently garnered significant attention in the field of glycobiology and medicinal chemistry. These molecules are pivotal in understanding carbohydrate-protein interactions, which play a crucial role in various biological processes, including cell signaling, immune response, and pathogen recognition. This research briefing aims to synthesize the latest findings related to these compounds, highlighting their structural characteristics, biological activities, and potential therapeutic applications.
Recent studies have elucidated the structural properties of Gal β(1-4)Glc-β-MP, a synthetic disaccharide derivative that mimics natural glycans. This compound has been utilized as a tool to investigate the binding specificities of lectins and other carbohydrate-binding proteins. Advanced NMR and X-ray crystallography techniques have revealed its conformational flexibility and its ability to form stable complexes with target proteins. These insights are instrumental in designing glycomimetics for therapeutic interventions.
Compound 150412-80-9, on the other hand, has been identified as a promising scaffold for drug development due to its unique chemical properties. Recent pharmacological evaluations have demonstrated its potential as an inhibitor of specific glycosidases, enzymes that are often implicated in metabolic disorders and infectious diseases. In vitro and in vivo studies have shown that this compound exhibits high selectivity and low cytotoxicity, making it a viable candidate for further preclinical development.
One of the most groundbreaking findings in this area is the application of Gal β(1-4)Glc-β-MP in cancer research. Researchers have discovered that this compound can modulate the activity of galectins, a family of proteins that are overexpressed in many cancers. By interfering with galectin-mediated signaling pathways, Gal β(1-4)Glc-β-MP has shown potential in reducing tumor growth and metastasis in animal models. These results open new avenues for the development of glycan-based anticancer therapies.
In addition to its therapeutic potential, Gal β(1-4)Glc-β-MP has also been employed in diagnostic applications. Its ability to selectively bind to certain pathogens has been leveraged in the design of biosensors for rapid detection of bacterial and viral infections. This dual functionality—both therapeutic and diagnostic—underscores the versatility of this compound in biomedical research.
The synthesis and optimization of compound 150412-80-9 have also seen significant progress. Recent publications describe novel synthetic routes that improve yield and purity, addressing previous challenges in large-scale production. Computational modeling has further aided in understanding its structure-activity relationship, enabling the design of derivatives with enhanced pharmacological profiles. These advancements are critical for translating this compound from the bench to the clinic.
Despite these promising developments, challenges remain. The pharmacokinetics and biodistribution of both Gal β(1-4)Glc-β-MP and compound 150412-80-9 require further investigation to ensure their efficacy and safety in humans. Additionally, the cost of synthesis and scalability issues must be addressed to facilitate their commercial viability. Collaborative efforts between academia and industry will be essential to overcome these hurdles.
In conclusion, the latest research on Gal β(1-4)Glc-β-MP and compound 150412-80-9 highlights their significant potential in glycobiology and therapeutic development. From elucidating fundamental biological mechanisms to pioneering new treatments, these compounds are at the forefront of innovation. Continued investment in research and development will be crucial to fully realize their benefits and bring novel therapies to patients.
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